molecular formula C10H9N3O B13259867 1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one

1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one

Cat. No.: B13259867
M. Wt: 187.20 g/mol
InChI Key: CNGFAEVXASGCSO-UHFFFAOYSA-N
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Description

1-[2-(1H-Imidazol-1-yl)pyridin-4-yl]ethan-1-one ( 1504573-76-5) is a chemical compound with the molecular formula C 10 H 9 N 3 O and a molecular weight of 187.20 g/mol. This molecule features a pyridine core substituted with an imidazole ring and an acetyl group, making it a valuable scaffold in medicinal chemistry and drug discovery research. Compounds based on the imidazo[1,2-a]pyridine scaffold are of significant research interest due to their wide range of pharmacological activities. This structural motif is a key intermediate in the synthesis of more complex molecules for investigating new therapeutic agents. This product is provided for Research Use Only (RUO) and is intended for laboratory research and chemical synthesis applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please handle with appropriate safety precautions.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

1-(2-imidazol-1-ylpyridin-4-yl)ethanone

InChI

InChI=1S/C10H9N3O/c1-8(14)9-2-3-12-10(6-9)13-5-4-11-7-13/h2-7H,1H3

InChI Key

CNGFAEVXASGCSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one typically involves the condensation of 2-(1H-imidazol-1-yl)pyridine with an appropriate acylating agent. One common method is the reaction of 2-(1H-imidazol-1-yl)pyridine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The placement of the imidazole group on pyridine (e.g., 3- vs. 4-position) alters electronic distribution and steric effects, impacting reactivity and binding affinity .
  • Bioactivity: Benzimidazole analogs exhibit notable anti-inflammatory activity, suggesting that bulkier substituents may enhance biological interactions .

Common Routes for Pyridine-Imidazole Ethanones

  • Condensation Reactions: The target compound’s analogs are often synthesized via base-catalyzed condensation. For example, 1-(4-(1H-imidazol-1-yl)phenyl)ethan-1-one was prepared using KOH in methanol, yielding chalcone precursors .
  • Heterocyclic Functionalization : Compounds like 1-(thiophen-2-yl)-2-(4H-benzoimidazo-triazol-4-yl)ethan-1-one were synthesized at 40°C under general Procedure C, emphasizing mild conditions for heterocycle stability .
  • Catalytic Approaches : Ruthenium(II)-catalyzed methods were employed for sulfanylidene derivatives (e.g., 1f, melting point 137.3–138.5°C), highlighting the role of transition metals in complex heterocycle formation .

Biological Activity

1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one, with CAS Number 1504573-76-5, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

  • Molecular Formula : C10_{10}H9_{9}N3_{3}O
  • Molecular Weight : 187.20 g/mol
  • CAS Number : 1504573-76-5

Antimicrobial Activity

Research indicates that imidazopyridine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies on related imidazopyridine compounds have reported minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The imidazopyridine scaffold is recognized for its anticancer potential. In vitro studies have demonstrated that compounds bearing this structure can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For example, certain derivatives have shown IC50_{50} values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Effects

Compounds similar to 1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one have been evaluated for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of imidazopyridine derivatives is closely linked to their structural features. Modifications on the imidazole or pyridine rings can significantly enhance or diminish activity. For instance, substituents at specific positions on the rings can influence binding affinity to biological targets, which is crucial for optimizing therapeutic efficacy .

Structural Modification Biological Activity Impact
Methyl group on pyridineIncreased antimicrobial activity
Hydroxyl group on imidazoleEnhanced anticancer properties
Halogen substitutionsVariable effects on potency

Case Study 1: Anticancer Activity

A study assessing a series of imidazopyridine derivatives found that one compound, structurally similar to 1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one, exhibited potent cytotoxicity against breast cancer cells with an IC50_{50} of 2 µM. The study highlighted the importance of the nitrogen heterocycles in mediating interactions with DNA and other cellular targets .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of several imidazopyridine derivatives, revealing that compounds with a similar structure to 1-[2-(1H-Imidazol-1-YL)pyridin-4-YL]ethan-1-one demonstrated significant inhibition against multidrug-resistant strains of bacteria, showcasing their potential as new antibiotic agents .

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